REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([CH2:7]O)=[N:4][C:3]=1[CH2:9][CH3:10].S(Cl)([Cl:13])=O>C1COCC1>[Br:1][C:2]1[S:6][C:5]([CH2:7][Cl:13])=[N:4][C:3]=1[CH2:9][CH3:10]
|
Name
|
|
Quantity
|
313 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=C(S1)CO)CC
|
Name
|
|
Quantity
|
0.206 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (4×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=C(S1)CCl)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 301 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |